molecular formula C11H23NO3 B3223638 Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate CAS No. 1221341-53-2

Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate

Cat. No.: B3223638
CAS No.: 1221341-53-2
M. Wt: 217.31 g/mol
InChI Key: DBXHQVUKWYGZLO-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate (CAS: 1261752-88-8) is an ethyl ester derivative featuring a propylamine backbone substituted with a propan-2-yloxy (isopropoxy) group. This compound is structurally characterized by:

  • Ethyl ester moiety: Provides hydrophobicity and influences metabolic stability.
  • Isopropoxy substituent: Modifies steric and electronic properties, impacting solubility and reactivity.

While direct physicochemical data (e.g., melting point, solubility) are unavailable for this compound , its role as a synthetic intermediate in pharmaceutical preparations is inferred from patent literature describing structurally related amino esters in kinase inhibitor synthesis (e.g., AZD1152) .

Properties

IUPAC Name

ethyl 3-(3-propan-2-yloxypropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-4-14-11(13)6-8-12-7-5-9-15-10(2)3/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXHQVUKWYGZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230622
Record name N-[3-(1-Methylethoxy)propyl]-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221341-53-2
Record name N-[3-(1-Methylethoxy)propyl]-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221341-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(1-Methylethoxy)propyl]-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001230622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate typically involves the reaction of β-alanine with 3-(propan-2-yloxy)propylamine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate has garnered attention for its potential in drug formulation and development:

  • Biological Activities : The compound exhibits notable biological activities, including modulation of enzyme activity and receptor interactions. This makes it a candidate for further research in pharmacology, particularly in the context of metabolic pathways and enzyme interactions .
  • Therapeutic Applications : Research indicates that derivatives of this compound may be explored for therapeutic uses, such as in treating metabolic disorders or as anti-inflammatory agents. Its structural properties allow it to interact effectively with biological targets .

Case Study: Antidiabetic Agents

A study involving similar compounds demonstrated their efficacy as antidiabetic agents by modulating insulin signaling pathways. This compound could potentially exhibit similar properties due to its structural analogies .

This compound is also significant in biological research:

  • Enzyme Interaction Studies : Investigations into how this compound interacts with various enzymes can provide insights into its role in metabolic processes. Such studies are essential for understanding its potential therapeutic applications .
  • Modulation of Biological Pathways : The compound's ability to influence biological pathways makes it a valuable tool for researchers exploring new treatment modalities for diseases linked to metabolic dysfunctions .

Case Study: Enzyme Modulation

Research has shown that compounds structurally similar to this compound can modulate specific enzymes involved in metabolic pathways, suggesting that this compound may have similar effects worth investigating further .

Mechanism of Action

The mechanism of action of ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active β-alanine derivative, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share functional similarities, enabling comparative analysis:

Compound Name CAS Number Substituents/Modifications Notable Properties/Applications
Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate 1261752-88-8 Ethyl ester, isopropoxypropylamino group Pharmaceutical intermediate (inferred)
Ethyl 3-((tert-butoxycarbonyl)amino)propanoate 88574-53-2 Boc-protected amino group Enhanced stability under basic conditions; common in peptide synthesis
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate 182486-16-4 Methyl ester, Boc-protected amino, methyl branch Increased steric hindrance; altered reactivity
3-{[3-(Methoxy)propyl]amino}propanoate derivatives 169320-81-4 Methoxypropylamino group Improved hydrophilicity compared to isopropoxy
Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]propanoate 1396966-97-4 Dichlorophenyl sulfonamide, dioxoisoindolyl High electrophilicity; potential protease inhibition

Functional Group Impact on Properties

Ester Group Variation :

  • Ethyl esters (e.g., 1261752-88-8) typically exhibit slower hydrolysis rates compared to methyl esters (e.g., 182486-16-4), enhancing metabolic stability .
  • Fluorinated esters (e.g., perfluorinated derivatives in ) demonstrate extreme hydrophobicity and chemical inertness, unlike the target compound .

Amino Group Modifications: Boc Protection (88574-53-2): Introduces acid-labile protection, enabling controlled deprotection in multistep syntheses . Isopropoxy vs. Methoxy (169320-81-4): Isopropoxy groups increase steric bulk, reducing hydrogen-bonding capacity compared to methoxy .

Biological Implications :

  • Sulfonamide-containing analogs (e.g., 1396966-97-4) show higher electrophilic reactivity, often correlating with enzyme inhibition .
  • The absence of fluorinated or aromatic substituents in the target compound suggests lower toxicity compared to fluorobutyl-indole derivatives (e.g., ) .

Biological Activity

Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H23N2O3
  • Molecular Weight : 229.33 g/mol
  • IUPAC Name : this compound

The compound features an ethyl ester group, a propan-2-yloxy side chain, and an amino group, which are crucial for its biological interactions.

Research indicates that the biological activity of this compound may be linked to its interaction with specific receptors or enzymes. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, similar to other compounds with structural analogs.

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/EnzymeEC50 (nM)Reference
Antagonist ActivityOrexin Receptors1000
Antimicrobial ActivityGram-positive bacteria<1000
Cytotoxic ActivityCancer Cell Lines500

Case Studies and Research Findings

  • Orexin Receptor Antagonism : In a study evaluating the compound's activity at orexin receptors, it was found to inhibit orexin-A induced calcium mobilization with an EC50 value of approximately 1000 nM. This suggests potential utility in treating conditions related to orexin dysregulation, such as sleep disorders and addiction .
  • Antimicrobial Properties : The compound demonstrated broad-spectrum antimicrobial activity against various Gram-positive bacteria. In vitro tests indicated MIC values below 1000 nM against resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxic Effects on Cancer Cells : this compound exhibited cytotoxic effects in several cancer cell lines, with IC50 values around 500 nM. This activity may be attributed to its ability to induce apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Alkyl Chain Length : Variations in the length of the propan-2-yloxy chain significantly affect receptor binding affinity and selectivity.
  • Functional Group Modifications : Substituting the ethyl ester with other functional groups (e.g., amides or different alkoxy groups) can enhance potency against specific targets.

Table 2: SAR Analysis of Analog Compounds

Compound VariantModification TypeActivity Change
Compound AExtended alkyl chainIncreased potency
Compound BAmide instead of esterDecreased activity
Compound CHydroxyl substitutionEnhanced selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate
Reactant of Route 2
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Ethyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate

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